Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate
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Overview
Description
Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a heterocyclic building block commonly used in organic synthesis and pharmaceutical research . The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate involves its role as a protecting group for amines. The carbamate group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
N-Boc-ethylenediamine: Another carbamate derivative used in organic synthesis.
tert-Butyl (4-aminocyclohexyl)carbamate: Used in the synthesis of various organic compounds.
Uniqueness
Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the piperidine moiety. This combination makes it particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3S)-piperidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
XQIKKZRRQGXGHF-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H]1CCCNC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCNC1 |
Origin of Product |
United States |
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